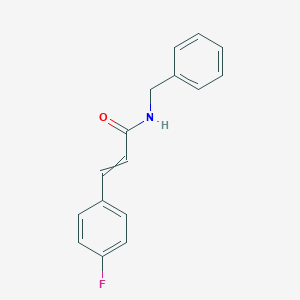

trans N-Benzyl-4-fluorocinnamamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLXQGPLNCHUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358900 | |

| Record name | N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612095-66-6 | |

| Record name | N-benzyl-3-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Trans N Benzyl 4 Fluorocinnamamide and Its Analogues

Retrosynthetic Analysis of trans N-Benzyl-4-fluorocinnamamide

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: trans-4-fluorocinnamic acid and benzylamine (B48309).

Further deconstruction of trans-4-fluorocinnamic acid reveals its synthetic origins from 4-fluorobenzaldehyde (B137897) and a two-carbon component, which can be derived from malonic acid or an acetate (B1210297) equivalent. This two-step disconnection strategy provides a clear and logical roadmap for the forward synthesis.

Forward Synthesis Pathways to this compound

The forward synthesis of this compound is a multi-step process that involves the formation of the cinnamoyl moiety followed by amide bond formation. The stereochemistry of the double bond is a critical aspect that needs to be controlled throughout the synthesis.

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between trans-4-fluorocinnamic acid and benzylamine. Several methods can be employed for this transformation, often requiring the activation of the carboxylic acid. researchgate.netunimi.it

Common strategies include the use of coupling reagents to facilitate the reaction under mild conditions. analis.com.my These reagents activate the carboxylic acid to form a more reactive intermediate that readily reacts with the amine. The choice of solvent and temperature can significantly impact the reaction's efficiency. numberanalytics.com Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used due to their ability to dissolve the reactants and stabilize the transition states. numberanalytics.com

| Coupling Reagent Class | Examples | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature to mild heating, often with an additive like HOBt or DMAP |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Room temperature, typically in aprotic polar solvents |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Room temperature, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) |

| Chloroformates | Isobutyl chloroformate, Ethyl chloroformate | Low temperatures, in the presence of a tertiary amine base |

Enzymatic strategies, while less common in traditional organic synthesis, offer a green alternative for amide bond formation. nih.gov Lipases and proteases can catalyze the reaction, often with high selectivity and under mild, environmentally friendly conditions. nih.gov

Cinnamoyl Moiety Synthesis and Coupling

The synthesis of the trans-4-fluorocinnamoyl moiety typically begins with 4-fluorobenzaldehyde. A common and effective method for its preparation is the Knoevenagel condensation with malonic acid. guidechem.com This reaction is often catalyzed by a base, such as pyridine (B92270) or ammonium (B1175870) acetate, and can be performed in the presence of an ionic liquid as a solvent. guidechem.comgoogle.com The reaction proceeds to form 4-fluorocinnamic acid, which is a key intermediate. guidechem.comguidechem.com

Another approach involves the Perkin reaction, where 4-fluorobenzaldehyde is heated with acetic anhydride (B1165640) and a weak base like sodium acetate. While historically significant, this method can sometimes lead to a mixture of cis and trans isomers.

Introduction and Functionalization of the N-Benzyl-4-fluorophenyl Moiety

The N-benzyl group is introduced via the amide bond formation step with benzylamine, as detailed in section 2.2.1. The 4-fluorophenyl moiety is an integral part of the starting material, 4-fluorobenzaldehyde. The fluorine atom at the para position of the benzene (B151609) ring imparts unique electronic properties to the molecule and is a key feature for its intended applications. chemimpex.com

Stereoselective Synthesis of the trans Olefin Geometry

The stereochemistry of the double bond is crucial, and the synthesis must favor the formation of the trans isomer. The Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid generally yields the thermodynamically more stable trans-4-fluorocinnamic acid. guidechem.com

Other methods to ensure trans stereoselectivity include the Wittig reaction using a stabilized ylide or the Horner-Wadsworth-Emmons reaction. These reactions are known for their high stereoselectivity in forming trans-alkenes. For instance, the reaction of 4-fluorobenzaldehyde with a phosphonate (B1237965) ylide would selectively produce the trans-ester, which can then be hydrolyzed to the corresponding carboxylic acid. nsf.gov

While methods for synthesizing cis-cinnamates exist, such as nickel-catalyzed deoxygenation of trans-3-arylglycidates or stereospecific transformation of trans-cinnamic acid derivatives, the focus for this particular compound remains on securing the trans configuration. organic-chemistry.orgscilit.com The Claisen condensation can also be employed to synthesize trans-cinnamic acid esters. youtube.com

Design and Synthesis of Structurally Related Analogues for Research

The synthesis of structurally related analogues of this compound allows for the exploration of structure-activity relationships. By modifying different parts of the molecule, researchers can investigate the impact of these changes on the compound's biological activity.

Modifications can be made to:

The Phenyl Ring: The fluorine substituent can be moved to the ortho or meta positions, or replaced with other halogens (Cl, Br, I) or electron-donating/withdrawing groups.

The Benzyl (B1604629) Group: The phenyl ring of the benzyl group can be substituted with various functional groups to probe steric and electronic effects.

The Amide Linker: The amide bond can be replaced with other bioisosteres, such as a reverse amide, an ester, or a sulfonamide, to alter the compound's properties.

Systematic Modifications of the N-Benzyl Moiety

Systematic modifications of the N-benzyl moiety are a key strategy to explore the structure-activity relationships (SAR) of trans-N-Benzyl-4-fluorocinnamamide analogues. acs.orgacs.org These modifications aim to probe the steric and electronic requirements of the binding pocket of biological targets.

The primary method for introducing these modifications is through the reaction of a substituted benzylamine with 4-fluorocinnamoyl chloride. This classic Schotten-Baumann reaction is widely applicable and allows for the synthesis of a diverse library of analogues by simply varying the benzylamine starting material. wikipedia.org

Common modifications to the N-benzyl group include:

Substitution on the aromatic ring: The introduction of various substituents on the phenyl ring of the benzylamine can significantly impact the compound's properties. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic environment of the entire molecule, influencing its binding affinity and pharmacokinetic profile. researchgate.netlibretexts.orgfiveable.me For instance, studies on related N-phenyl cinnamamides have shown that substituents on the N-phenyl ring influence their biological activity. nih.gov

Alteration of the benzylic position: Replacing the phenyl group with other aromatic or heteroaromatic rings can explore different binding interactions.

Introduction of steric bulk: Varying the size of the substituents on the benzyl ring can probe the spatial constraints of the target's binding site. ui.ac.id

The synthesis of these analogues typically proceeds in high yield under mild conditions. The general synthetic scheme is presented below:

Scheme 1: Synthesis of N-benzyl moiety modified analogues

| R Group on Benzylamine | Reaction Conditions | Yield (%) | Reference |

| H | CH₂Cl₂, Et₃N, RT, 12h | 85-95 | researchgate.net |

| 4-Methoxy | CH₂Cl₂, Et₃N, RT, 12h | 80-90 | nih.gov |

| 4-Chloro | CH₂Cl₂, Et₃N, RT, 12h | 82-92 | nih.gov |

| 2-Methoxy | CH₂Cl₂, Et₃N, RT, 12h | 78-88 | nih.gov |

| 3-Methoxy | CH₂Cl₂, Et₃N, RT, 12h | 80-90 | nih.gov |

Table 1: Examples of Systematic Modifications of the N-Benzyl Moiety. This interactive table showcases typical yields for the synthesis of various N-benzyl substituted analogues of trans-N-Benzyl-4-fluorocinnamamide.

Structural Variations of the Cinnamoyl Scaffold

Key strategies for varying the cinnamoyl scaffold include:

Substitution on the cinnamoyl phenyl ring: While the parent compound has a fluorine atom at the 4-position, its position can be moved, or additional substituents can be introduced. This allows for a detailed exploration of the electronic and steric effects on the cinnamoyl portion of the molecule.

Modification of the α,β-unsaturated system: The double bond of the cinnamoyl group is a key feature. Its reduction, or the introduction of substituents at the α or β positions, can significantly alter the conformation and reactivity of the compound. For example, the synthesis of α,β-dimethylcinnamamides has been explored to study the impact of steric hindrance near the amide bond. acs.orgacs.org

Replacement of the phenyl ring: The phenyl group of the cinnamoyl moiety can be replaced with other aromatic or heteroaromatic systems to investigate the impact of different ring systems on biological activity.

The synthesis of these analogues often requires the preparation of a modified cinnamic acid, which is then activated and reacted with benzylamine.

Scheme 2: General approach for modifying the cinnamoyl scaffold

| Cinnamoyl Scaffold Modification | Synthetic Approach | Key Intermediates | Reference |

| 3,4-Difluoro substitution | Synthesis of 3,4-difluorocinnamic acid | 3,4-Difluorobenzaldehyde | mdpi.com |

| 2-Fluoro substitution | Synthesis of 2-fluorocinnamic acid | 2-Fluorobenzaldehyde | acs.org |

| Naphthalene scaffold | Synthesis of naphthylacrylic acid | Naphthaldehyde | researchgate.net |

Table 2: Strategies for Structural Variation of the Cinnamoyl Scaffold. This interactive table outlines different approaches to modify the cinnamoyl backbone and the key starting materials required.

Exploration of Halogen Substitution Patterns on the Aromatic Rings

Halogen atoms, particularly fluorine, play a crucial role in medicinal chemistry due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The targeted placement of halogens on either the N-benzyl or the cinnamoyl aromatic ring of trans-N-Benzyl-4-fluorocinnamamide is a key optimization strategy.

The synthesis of analogues with varying halogen substitution patterns generally follows the established amide formation methodologies. The key is the availability of the appropriately halogenated starting materials, i.e., substituted benzylamines and substituted cinnamic acids. The synthesis of di- and tri-halogenated derivatives allows for a systematic study of the impact of multiple halogen substitutions. mdpi.comresearchgate.net

For example, the synthesis of a difluoro analogue could involve the reaction of 4-fluorobenzylamine (B26447) with 4-fluorocinnamoyl chloride.

Scheme 3: Synthesis of a di-halogenated analogue

| Halogen Substitution Pattern | Starting Material 1 | Starting Material 2 | Reference |

| N-Benzyl (4-Cl), Cinnamoyl (4-F) | 4-Chlorobenzylamine | 4-Fluorocinnamic acid | nih.gov |

| N-Benzyl (4-F), Cinnamoyl (4-F) | 4-Fluorobenzylamine | 4-Fluorocinnamic acid | acs.org |

| N-Benzyl (H), Cinnamoyl (2,4-diF) | Benzylamine | 2,4-Difluorocinnamic acid | mdpi.com |

Table 3: Examples of Halogen Substitution Patterns. This interactive table provides examples of starting materials for the synthesis of cinnamamides with different halogen substitution patterns.

Combinatorial and Parallel Synthesis Approaches

To efficiently explore the vast chemical space of trans-N-Benzyl-4-fluorocinnamamide analogues, combinatorial and parallel synthesis techniques are employed. nih.govscilit.comgoogle.com These approaches allow for the rapid generation of large libraries of compounds for high-throughput screening.

Parallel synthesis often involves the use of multi-well plates where different starting materials (e.g., a diverse set of substituted benzylamines) are reacted with a common scaffold (e.g., 4-fluorocinnamoyl chloride) in separate wells. nih.gov This allows for the simultaneous synthesis of a large number of individual, purified compounds. Automation and microwave-assisted synthesis can further accelerate this process. nih.gov

Combinatorial synthesis , particularly the "split-and-pool" method, can be used to generate large mixtures of compounds. nih.gov While deconvolution of the active components from a mixture can be challenging, this method is a powerful tool for initial hit discovery.

The core reaction for these high-throughput syntheses remains the robust and reliable amide bond formation. The choice of reagents and conditions is crucial to ensure high yields and purities across a diverse range of substrates.

| Synthesis Approach | Key Features | Throughput | Reference |

| Parallel Synthesis | Spatially separated synthesis of individual compounds | High (96, 384, or 1536 wells) | nih.govenamine.net |

| Combinatorial (Split-and-Pool) | Generation of compound mixtures | Very High (thousands to millions of compounds) | nih.govnih.gov |

Table 4: High-Throughput Synthesis Approaches. This interactive table compares parallel and combinatorial synthesis methods for generating libraries of cinnamamide (B152044) analogues.

Optimization of Synthetic Routes and Reaction Conditions

The optimization of synthetic routes and reaction conditions is crucial for the efficient, cost-effective, and environmentally friendly production of trans-N-Benzyl-4-fluorocinnamamide and its analogues. Key areas of optimization include the choice of coupling reagents, solvents, temperature, and reaction time.

The classic Schotten-Baumann reaction, while reliable, can sometimes require harsh conditions. wikipedia.org Modern amide bond formation often utilizes a variety of coupling reagents that operate under milder conditions and can improve yields and purities, especially for challenging substrates. mdpi.com

Commonly used coupling reagents include carbodiimides like DCC and EDC, often in the presence of additives like HOBt to suppress racemization. Phosphonium and uronium-based reagents such as BOP and HBTU are also highly effective. mdpi.com More recently, greener and more efficient catalytic methods are being developed. For example, boric acid has been shown to be an effective catalyst for the amidation of cinnamic acids. researchgate.net

The optimization process often involves screening a matrix of conditions, as shown in the table below for a model amidation reaction.

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Coupling Reagent | EDC/HOBt, HATU, BOP-Cl | Varies depending on substrates | researchgate.net |

| Solvent | Dichloromethane, Dimethylformamide, Tetrahydrofuran | Can influence solubility and reaction rate | mdpi.com |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes acid byproducts | researchgate.net |

| Temperature | 0 °C to reflux | Affects reaction rate and side reactions | mdpi.comresearchgate.net |

Table 5: Parameters for Optimization of Cinnamamide Synthesis. This interactive table outlines key reaction parameters that are typically optimized to improve the synthesis of cinnamamides.

Recent advancements also include the use of continuous-flow microreactors, which offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. mdpi.com

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

General Principles of SAR and SKR Investigations for Novel Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the link between a molecule's chemical structure and its biological activity. pharmacologymentor.comoncodesign-services.com The core principle is that the specific arrangement of atoms and functional groups in a molecule dictates its interactions with biological systems like proteins and enzymes. oncodesign-services.com By systematically modifying a molecule's structure and observing the resulting changes in its pharmacological properties, researchers can identify the key structural features, known as the pharmacophore, that are essential for its desired effects. slideshare.net This process aids in optimizing lead compounds to enhance potency and selectivity while minimizing adverse effects. oncodesign-services.com

Structure-Kinetic Relationship (SKR) investigations, a related discipline, explore how a compound's structure influences its kinetic properties, such as the rates of association and dissociation with its biological target. Understanding SKR is crucial as the duration of a drug-target interaction can significantly impact its therapeutic efficacy.

The general workflow for both SAR and SKR studies involves several key steps:

Data Curation: Compiling a high-quality dataset of chemical structures and their associated biological activities. neovarsity.org

Descriptor Calculation: Quantifying various molecular properties (descriptors) that capture the structural, physicochemical, and electronic features of the compounds. neovarsity.org

Model Building: Developing predictive models that correlate the calculated descriptors with the observed biological activity. neovarsity.org

Validation: Rigorously testing the model's predictive power using both internal and external datasets to ensure its reliability. neovarsity.orgbasicmedicalkey.com

Contribution of the N-Benzyl Moiety to Biological Activity

In the context of trans-N-Benzyl-4-fluorocinnamamide, the N-benzyl group likely plays a crucial role in orienting the molecule within the binding site of its biological target. The flexibility of the benzyl (B1604629) group allows it to adopt different conformations, potentially enabling a better fit with the receptor. Furthermore, the aromatic nature of the benzyl ring can be critical for establishing key interactions that anchor the molecule to its target.

Role of the trans-Cinnamamide Scaffold in Molecular Interactions

The trans-cinnamamide scaffold serves as the central framework of the molecule, providing a rigid and planar structure that properly orients the substituent groups for optimal interaction with a biological target. nih.gov This scaffold is a common feature in a wide range of biologically active compounds, and its inherent properties are key to their function. The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. nih.gov

The trans configuration of the double bond in the cinnamamide (B152044) moiety is particularly important, as it imparts a specific geometry to the molecule. This defined shape is often critical for fitting into the binding site of a target protein. The amide linkage within the scaffold is also significant, as it can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. These hydrogen bonds are often essential for high-affinity binding and selectivity.

Impact of Fluorine Substitution on Compound Activity and Selectivity

The introduction of a fluorine atom at the 4-position of the cinnamoyl ring is a strategic modification that can profoundly impact the compound's biological profile. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while introducing significant electronic changes. nih.gov

Key effects of fluorine substitution include:

Altered Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, influencing the molecule's pKa and its ability to participate in electrostatic interactions. researchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the compound's half-life and bioavailability. researchgate.net

Increased Binding Affinity: In some cases, fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, thereby enhancing binding affinity. researchgate.net

Modulation of Lipophilicity: Fluorine substitution can influence a compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

However, the effect of fluorine substitution is highly context-dependent and can sometimes be detrimental to activity. nih.gov The precise impact on the activity and selectivity of trans-N-Benzyl-4-fluorocinnamamide would depend on the specific nature of its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of trans N-Benzyl-4-fluorocinnamamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to create predictive models that can be used to estimate the activity of new, untested compounds. nih.govnih.gov

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. ucsb.edu For a compound like trans-N-Benzyl-4-fluorocinnamamide, a wide array of descriptors would be calculated, falling into several categories:

| Descriptor Category | Examples | Description |

| 0D Descriptors | Molecular Weight, Atom Counts | Based on the molecular formula. hufocw.org |

| 1D Descriptors | Functional Group Counts, Fragment Counts | Based on a list of substructures within the molecule. hufocw.org |

| 2D Descriptors | Topological Indices (e.g., Connectivity Indices), E-state Indices | Derived from the 2D representation of the molecule, describing atom connectivity and electronic properties. hufocw.org |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, Shape Indices | Calculated from the 3D conformation of the molecule, describing its size and shape. hufocw.org |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Reflect the electronic properties of the molecule. ucsb.edu |

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust and interpretable model. neovarsity.org

Once a set of descriptors has been calculated for a series of trans-N-Benzyl-4-fluorocinnamamide derivatives with known biological activities, a QSAR model can be developed using various statistical or machine learning methods. neovarsity.org These methods can range from linear approaches like Multiple Linear Regression (MLR) to more complex non-linear methods such as Artificial Neural Networks (ANN). neovarsity.org

The development and validation of a predictive QSAR model is a systematic process:

Data Splitting: The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. uniroma1.it

Model Building: A mathematical equation is generated that correlates the selected descriptors with the biological activity for the compounds in the training set.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are applied to the training set to assess the model's robustness and stability. taylorfrancis.com A high cross-validated R-squared (Q²) value is indicative of a good model.

External Validation: The model's predictive power is assessed using the test set, which was not used during model development. basicmedicalkey.com A high correlation between the predicted and actual activities for the test set compounds confirms the model's utility. uniroma1.it

Applicability Domain Definition: The applicability domain of the model is defined to specify the chemical space for which the model can make reliable predictions. nih.gov

For a series of maleimide (B117702) derivatives, another class of compounds, a QSAR model was developed with a squared correlation coefficient (r²) of 0.9435 for the training set and 0.9262 for the test set, indicating excellent predictive ability. nih.gov Similar rigorous validation would be essential for any QSAR model developed for trans-N-Benzyl-4-fluorocinnamamide derivatives.

Application of Machine Learning in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the structural or physicochemical properties of compounds with their biological activities. The integration of machine learning algorithms into QSAR has significantly enhanced the predictive power and efficiency of these models in drug discovery and development. youtube.comyoutube.com

While specific machine learning-based QSAR studies on trans-N-Benzyl-4-fluorocinnamamide are not extensively available in publicly accessible literature, the principles can be extrapolated from research on related cinnamamide derivatives. For instance, studies on N-substituted phenyl cinnamamides have indicated that the electronic properties of the molecule, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, can be a key determinant of their antitumor activity. asianpubs.org A lower LUMO energy is often associated with a greater ability to accept electrons, which can be a crucial factor in the compound's interaction with biological receptors. asianpubs.org

Machine learning models, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), are adept at identifying complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression methods. nih.govnih.gov In a hypothetical QSAR study of trans-N-Benzyl-4-fluorocinnamamide and its analogs, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Dipole moment, partial charges on atoms, and frontier molecular orbital energies (HOMO and LUMO). The fluorine atom at the 4-position of the cinnamoyl ring, being a strong electron-withdrawing group, would significantly influence these properties.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: LogP, which describes the compound's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A machine learning model trained on a dataset of such compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) could then be used to predict the activity of new, unsynthesized derivatives. This predictive capability accelerates the process of identifying lead compounds with improved potency.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Cinnamamide Derivatives

| Compound | Molecular Descriptor 1 (e.g., LUMO Energy) | Molecular Descriptor 2 (e.g., LogP) | Molecular Descriptor 3 (e.g., Molecular Weight) | Biological Activity (e.g., pIC50) |

| trans-N-Benzyl-4-fluorocinnamamide | Value | Value | Value | Value |

| Analog 1 | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value |

| Analog 3 | Value | Value | Value | Value |

Note: This table is illustrative. Actual values would be derived from computational chemistry software and experimental testing.

Structure-Kinetic Relationship (SKR) Analysis for Ligand-Target Binding

Beyond simple binding affinity (a thermodynamic parameter), the kinetics of how a ligand binds to and dissociates from its target are increasingly recognized as critical determinants of its pharmacological effect. Structure-Kinetic Relationship (SKR) studies aim to understand how a compound's chemical structure influences these kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the residence time of the drug on its target. mdpi.comembrapa.br

For trans-N-Benzyl-4-fluorocinnamamide, an SKR analysis would involve measuring the kinetic constants of its interaction with a specific biological target. Techniques such as surface plasmon resonance (SPR) are commonly employed for this purpose. The analysis would focus on how modifications to the molecule, such as altering the substituent on the benzyl ring or the cinnamoyl moiety, affect the on- and off-rates.

Table 2: Illustrative Kinetic Parameters for Ligand-Target Interaction

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) (k_off/k_on) | Residence Time (τ = 1/k_off) (s) |

| trans-N-Benzyl-4-fluorocinnamamide | Value | Value | Value | Value |

| Analog A | Value | Value | Value | Value |

| Analog B | Value | Value | Value | Value |

Note: This table is a template for representing SKR data. The values would be obtained through experimental kinetic assays.

A key aspect of SKR is understanding how structural features contribute to a longer residence time, which can often lead to a more sustained pharmacological effect in vivo. For trans-N-Benzyl-4-fluorocinnamamide, the presence of the fluorine atom could lead to specific hydrogen bonding or other non-covalent interactions within the target's binding site that could influence the dissociation rate. The flexibility or rigidity of the N-benzyl group would also play a crucial role in the kinetics of binding.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of molecules known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the cinnamamide (B152044) scaffold, a general pharmacophore model for anticonvulsant activity has been proposed based on crystallographic studies of related derivatives. nih.gov This model typically includes key features such as a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov

In the case of trans-N-Benzyl-4-fluorocinnamamide, a hypothetical pharmacophore model would be constructed based on its distinct structural features. The key pharmacophoric features would likely include:

Aromatic Ring: The 4-fluorophenyl group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Hydrophobic Feature: The benzyl (B1604629) group.

These features can be mapped in three-dimensional space to create a pharmacophore model that can then be used to search for other molecules with similar properties.

| Pharmacophore Feature | Corresponding Moiety in trans-N-Benzyl-4-fluorocinnamamide |

| Aromatic Ring | 4-fluorophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

| Hydrogen Bond Donor | Amide N-H |

| Hydrophobic Region | Benzyl group |

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Ligand-based virtual screening utilizes a known active molecule, such as a hypothetical potent analog of trans-N-Benzyl-4-fluorocinnamamide, as a template to find other compounds with similar chemical fingerprints. nih.gov

The process involves:

Library Selection: Choosing a vast chemical library, which can contain millions of compounds.

Fingerprint Generation: Creating a digital representation of the chemical features of the query molecule and the library compounds.

Similarity Searching: Comparing the fingerprint of the query molecule to those in the library to identify compounds with a high degree of similarity.

This methodology has been successfully applied to screen for cinnamamide derivatives with potential activity against various diseases. nih.gov For trans-N-Benzyl-4-fluorocinnamamide, this approach could rapidly identify a set of structurally related compounds for further experimental testing.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design can be employed to design and optimize ligands that bind to it with high affinity and selectivity.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as trans-N-Benzyl-4-fluorocinnamamide, to the active site of a target protein.

Studies on related cinnamamide derivatives have utilized molecular docking to investigate their potential as anticancer and antimicrobial agents. For instance, docking studies of cinnamamide derivatives with the P-glycoprotein have revealed potential binding interactions. Similarly, docking has been used to identify potential antimicrobial targets for cinnamides.

A hypothetical molecular docking study of trans-N-Benzyl-4-fluorocinnamamide against a relevant biological target, such as a kinase or a receptor implicated in a disease, would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structures and preparing them for docking.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

| Parameter | Description |

| Target Protein | A specific enzyme or receptor implicated in a disease pathway. |

| Ligand | trans-N-Benzyl-4-fluorocinnamamide |

| Docking Software | e.g., AutoDock, Glide, GOLD |

| Output | Binding energy (kcal/mol), binding pose, key interacting amino acid residues. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule or a complex over time. For the trans-N-Benzyl-4-fluorocinnamamide-protein complex predicted by molecular docking, MD simulations can be used to:

Assess the stability of the binding pose.

Analyze the flexibility of the ligand and the protein upon binding.

Characterize the key intermolecular interactions and their persistence over time.

MD simulations have been employed to study the stability of cinnamamide derivatives in complex with biological targets like P-glycoprotein. These simulations can reveal subtle conformational changes and the role of water molecules in mediating ligand-protein interactions, providing a more realistic picture of the binding event than static docking poses.

De Novo Design Strategies Guided by Target Structure

De novo design is a computational approach that aims to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. Starting with a seed fragment or an empty binding site of a target protein, atoms or molecular fragments are added iteratively to build a complete and novel ligand.

Using the cinnamamide scaffold of trans-N-Benzyl-4-fluorocinnamamide as a starting point, de novo design algorithms could be used to explore novel substitutions on the aromatic rings or the amide linkage to improve binding affinity or other drug-like properties. This strategy allows for the exploration of a much wider chemical space than traditional library screening.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like trans-N-Benzyl-4-fluorocinnamamide, these calculations, often employing Density Functional Theory (DFT), provide a deep dive into its electronic architecture.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to its reactivity and interactions. QM calculations can elucidate several of these features. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. In trans-N-Benzyl-4-fluorocinnamamide, the electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while the amide proton and aromatic protons would be areas of positive potential. This information is invaluable for predicting how the molecule will interact with biological targets or other reactants.

| Calculated Electronic Property | Typical Expected Value/Characteristic |

| HOMO Energy | (Value would be determined by specific DFT functional/basis set) |

| LUMO Energy | (Value would be determined by specific DFT functional/basis set) |

| HOMO-LUMO Gap | (Calculated as ELUMO - EHOMO) |

| Dipole Moment | (Value in Debye, indicating overall polarity) |

| Electrostatic Potential | Negative regions around F and O; Positive regions around N-H |

Note: The table above is illustrative of the types of data that would be generated. Actual values are pending specific computational studies.

Investigation of Reaction Mechanisms and Transition States

QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are powerful tools for mapping out potential chemical reactions. For trans-N-Benzyl-4-fluorocinnamamide, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a reaction's feasibility and kinetics can be predicted.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating this structure and calculating its energy provides the activation energy, a key parameter in chemical kinetics. For example, the alkaline hydrolysis of the amide bond could be modeled, identifying the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

| Reaction Coordinate Parameter | Description |

| Reactant Energy | The calculated ground state energy of the starting materials. |

| Product Energy | The calculated ground state energy of the final products. |

| Transition State Energy | The maximum energy point on the reaction path. |

| Activation Energy (Forward) | ETransition State - EReactant |

| Reaction Energy (ΔE) | EProduct - EReactant |

Note: This table represents the data that would be sought in a reaction mechanism study. Specific values are not available from current literature.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like trans-N-Benzyl-4-fluorocinnamamide are dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds within the molecule—such as the bonds connecting the phenyl rings to the cinnamoyl backbone and the benzyl group to the nitrogen—and calculating the potential energy at each step. The results are often visualized as a potential energy surface or energy landscape, where the valleys correspond to stable conformers (local energy minima) and the peaks represent the energy barriers to interconversion.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Global Minimum | 0.00 | (Specific angles to be determined) |

| Local Minimum 1 | (Value > 0) | (Specific angles to be determined) |

| Local Minimum 2 | (Value > 0) | (Specific angles to be determined) |

Note: This table is a template for the expected output of a conformational analysis. The data requires specific computational investigation.

Preclinical in Vitro Biological Evaluation Methodologies

Target Identification and Validation Strategies

The primary molecular target for trans-N-Benzyl-4-fluorocinnamamide has been identified as Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.gov The validation of FAAH as a therapeutic target for pain, inflammation, and central nervous system disorders is supported by several lines of evidence. nih.gov

Genetic validation strategies have been crucial. For instance, studies using FAAH-knockout mice, which lack the FAAH enzyme, have shown these animals to have elevated levels of anandamide and consequently, a reduced sensitivity to pain (hypoalgesic phenotype). nih.gov In humans, the identification of a functional single-nucleotide polymorphism in the FAAH gene that leads to reduced enzyme activity has been linked to similar traits, reinforcing the therapeutic potential of FAAH inhibition. nih.gov

A key technology used in the validation process is Activity-Based Protein Profiling (ABPP). nih.gov This chemoproteomic technique allows for the direct assessment of enzyme activity in complex biological samples. For FAAH inhibitors, ABPP is instrumental in determining their selectivity by profiling their effects against a large panel of other enzymes, such as serine hydrolases, ensuring that the compound's activity is specific to FAAH. nih.govnih.gov This method validates that the therapeutic effects observed are due to the modulation of the intended target and not off-target interactions. nih.gov

In Vitro Enzyme and Receptor Binding Assays

Once the target is validated, the next step involves quantifying the interaction between the compound and the target protein. For trans-N-Benzyl-4-fluorocinnamamide, this is primarily achieved through enzyme inhibition assays.

The development of robust in vitro assays is fundamental to determining the potency and mechanism of FAAH inhibitors. A widely used method is the fluorescence-based assay, which is sensitive, continuous, and well-suited for automation. nih.gov

These assays are typically developed using recombinant human FAAH and a fluorogenic substrate. nih.govcaymanchem.com A common substrate is arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA), which is non-fluorescent. nih.gov FAAH catalyzes the hydrolysis of AAMCA, releasing the highly fluorescent product 7-amino, 4-methylcoumarin (B1582148) (AMC). nih.govsigmaaldrich.cn The rate of AMC production is directly proportional to FAAH activity and can be monitored continuously using a fluorometer with excitation and emission wavelengths typically set around 340-360 nm and 450-465 nm, respectively. sigmaaldrich.cncaymanchem.com

Optimization of these assays involves determining the ideal concentrations of the enzyme and substrate (often guided by the Michaelis-Menten constant, Kₘ) and ensuring the assay conditions (e.g., buffer, temperature) are stable. nih.gov To confirm the specificity of the inhibition, a known, potent FAAH inhibitor is often used as a positive control, and assays are run in parallel with inactive mutant versions of the enzyme or in the presence of inhibitors for other enzymes to rule out non-specific activity. nih.govbiocat.com

Table 1: Typical Components of a Fluorescence-Based FAAH Inhibition Assay

| Component | Role | Example |

| Enzyme Source | Provides the biological target for the inhibitor. | Human Recombinant FAAH |

| Substrate | A molecule acted upon by the enzyme to produce a signal. | Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) |

| Test Compound | The potential inhibitor being evaluated. | trans-N-Benzyl-4-fluorocinnamamide |

| Positive Control | A known inhibitor to validate assay performance. | JZL 195 or URB-597 |

| Assay Buffer | Maintains optimal pH and ionic conditions for the enzyme. | Tris-HCl or similar buffer |

| Detection System | Measures the signal generated by the reaction. | Fluorescence Microplate Reader |

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that show activity against a biological target. acs.org The fluorescence-based assays described above are highly amenable to HTS because of their simplicity, speed, and plate-based format. nih.gov An important metric in HTS is the Z'-factor, a statistical measure of assay quality. Assays with a Z' value between 0.5 and 1.0 are considered excellent for HTS, and optimized FAAH assays can achieve Z' values in the range of 0.7 to 0.9. nih.gov

In addition to experimental screening, computational methods are also employed. Virtual screening, using techniques like molecular docking, can computationally "fit" thousands of digital compound structures into the crystal structure of FAAH. nih.gov This method predicts binding affinity and identifies candidates for laboratory testing by scoring how well they interact with key residues in the enzyme's active site, such as the catalytic triad (B1167595) (Ser241–Ser217–Lys142). nih.govresearchgate.net

Cell-Based Assays for Phenotypic Screening and Activity Confirmation

Following the identification of potent activity in biochemical assays, cell-based assays are used to confirm that the compound is active in a more complex biological environment and to observe its functional consequences (phenotypic effects).

The choice of cell model is critical and depends on the biological question being asked. To confirm FAAH inhibition within a cellular context, stable cell lines overexpressing human FAAH, such as Chinese Hamster Ovary (CHO) cells, are often used. nih.gov These engineered cells provide a consistent and high level of the target enzyme for reliable measurement of inhibitor activity.

For studying the potential therapeutic effects, various cell lines relevant to specific diseases are employed. In cancer research, for example, non-small cell lung cancer (NSCLC) cell lines like A549 and H460 have been used to investigate how FAAH inhibition affects cancer cell proliferation, migration, and invasion. nih.gov In the context of regenerative medicine, mesenchymal stem cells (MSCs) have been used to study how FAAH inhibitors influence cell migration, a key process in tissue repair. nih.gov

A crucial aspect of in vitro evaluation is to understand how target inhibition translates into changes in cellular signaling pathways. For FAAH inhibitors like trans-N-Benzyl-4-fluorocinnamamide, this involves measuring the downstream consequences of increased endocannabinoid levels.

In studies using NSCLC cells, the inhibition of FAAH was shown to enhance the anti-tumor effects of anandamide by downregulating the epidermal growth factor receptor (EGF/EGFR) pathway. nih.gov This was confirmed by observing reduced phosphorylation of downstream signaling proteins such as Akt (P-AKT) and ERK (P-ERK) via Western blot analysis. nih.gov

In other models, FAAH inhibition has been demonstrated to modulate inflammatory pathways. For instance, FAAH inhibitors can reduce the activation of NF-κB, a key transcription factor that drives the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com Furthermore, studies with mesenchymal stem cells have shown that the pro-migratory effects of FAAH inhibitors are linked to the activation of the p42/44 MAPK pathway and the subsequent translocation of the transcription factor PPARα to the nucleus. nih.gov

Table 2: Investigated Cellular Pathways Modulated by FAAH Inhibition

| Cellular Pathway | Cell Model(s) | Observed Effect | Downstream Molecules Affected |

| EGF/EGFR Pathway | A549, H460 (NSCLC) | Downregulation of signaling | P-AKT, P-ERK |

| NF-κB Pathway | Lung tissue models | Reduction of inflammatory signaling | NF-κB, TNF-α, IL-1β, IL-6 |

| PPARα Pathway | Mesenchymal Stem Cells | Activation of transcription factor | p42/44 MAPK, PPARα |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. This involves studying its impact on gene expression, protein modulation, and cellular signaling cascades.

While specific gene and protein modulation data for trans-N-Benzyl-4-fluorocinnamamide are not available, studies on related cinnamamides provide a framework for potential mechanisms. Cinnamamide (B152044) itself has been shown to decrease the level of Matrix Metalloproteinase-2 (MMP-2) in the conditioned medium of HT-1080 tumor cells in a concentration-dependent manner. nih.govresearchgate.net MMPs are known to be involved in tumor invasion and metastasis, suggesting a potential mechanism of action for this class of compounds.

Furthermore, studies on other cinnamamide derivatives have explored their effects on various proteins. For example, some derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression. mdpi.com Belinostat and Panobinostat are examples of cinnamamide-based HDAC inhibitors that have progressed to clinical trials. mdpi.com

Interactive Table: Potential Protein Targets of Cinnamamide Derivatives

| Compound Class | Potential Protein Target | Effect | Reference |

| Cinnamamide | Matrix Metalloproteinase-2 (MMP-2) | Decreased levels | nih.govresearchgate.net |

| Cinnamamide Derivatives | Histone Deacetylases (HDACs) | Inhibition | mdpi.com |

Given these precedents, it would be logical to investigate whether trans-N-Benzyl-4-fluorocinnamamide modulates the expression or activity of similar protein targets.

The cytotoxic and other biological effects of a compound are often mediated through its influence on specific cellular signaling pathways. Research on compounds structurally related to trans-N-Benzyl-4-fluorocinnamamide has implicated several key signaling cascades.

For instance, cinnamaldehyde, the aldehyde precursor to cinnamic acid, has been shown to induce apoptosis and impact the NF-κB signaling pathway in various cancer cell models. Olfactomedin 4 (OLFM4), a glycoprotein (B1211001) whose expression is regulated by NF-κB, has been shown to be involved in cellular responses to bacterial infection and inflammation, processes that are also linked to cancer development. nih.gov

Based on the available information for related compounds, key signaling pathways that could be investigated for trans-N-Benzyl-4-fluorocinnamamide include:

Apoptosis pathways: Investigating the induction of programmed cell death through caspase activation and modulation of Bcl-2 family proteins.

NF-κB signaling pathway: Assessing the effect on the nuclear translocation of NF-κB and the expression of its target genes.

MAPK signaling pathway: Examining the phosphorylation status of key kinases such as ERK, JNK, and p38.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount in the characterization of trans-N-Benzyl-4-fluorocinnamamide, offering insights into its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For trans-N-Benzyl-4-fluorocinnamamide, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and 4-fluorophenyl rings, the methylene (-CH₂) protons of the benzyl group, the vinyl protons of the cinnamoyl backbone, and the amide proton (-NH). The trans configuration of the double bond is typically confirmed by a large coupling constant (usually >14 Hz) between the vinyl protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in trans-N-Benzyl-4-fluorocinnamamide would give a distinct signal, including the carbonyl carbon of the amide, the vinyl carbons, and the aromatic carbons. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides a highly sensitive and specific signal for the fluorine atom. The chemical shift of the fluorine nucleus in the 4-fluorophenyl group would be indicative of its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for trans-N-Benzyl-4-fluorocinnamamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | ~6.5 - 7.5 (broad singlet) | - |

| Benzyl CH₂ | ~4.5 (doublet) | ~44 |

| Benzyl Aromatic CH | ~7.2 - 7.4 (multiplet) | ~127-129 |

| Benzyl Aromatic Quaternary C | - | ~138 |

| Vinylic CH (α to C=O) | ~6.4 (doublet) | ~122 |

| Vinylic CH (β to C=O) | ~7.6 (doublet) | ~140 |

| 4-Fluorophenyl Aromatic CH | ~7.0 - 7.6 (multiplets) | ~116 (d, J≈22 Hz), ~130 (d, J≈9 Hz) |

| 4-Fluorophenyl Aromatic Quaternary C | - | ~131 (d, J≈3 Hz) |

| 4-Fluorophenyl C-F | - | ~163 (d, J≈250 Hz) |

| Carbonyl C=O | - | ~166 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of trans-N-Benzyl-4-fluorocinnamamide would display characteristic absorption bands confirming its key structural features. A strong absorption band around 1660 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The C=C stretching of the alkene and aromatic rings would be observed in the 1600-1450 cm⁻¹ region. Furthermore, a strong band in the 1250-1000 cm⁻¹ region would indicate the C-F stretching vibration.

Table 2: Characteristic IR Absorption Bands for trans-N-Benzyl-4-fluorocinnamamide

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic/Vinylic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Amide I) | ~1660 |

| C=C Stretch (Alkene/Aromatic) | ~1640, ~1600-1450 |

| N-H Bend (Amide II) | ~1540 |

| C-F Stretch | ~1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the cinnamoyl system of trans-N-Benzyl-4-fluorocinnamamide, involving the 4-fluorophenyl ring, the double bond, and the carbonyl group, would result in strong UV absorption. The maximum absorption wavelength (λmax) would be expected in the ultraviolet region, characteristic of π → π* transitions within this conjugated system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the synthesized trans-N-Benzyl-4-fluorocinnamamide by separating it from any impurities or starting materials. The mass spectrometer then provides the molecular weight of the eluted compound.

In tandem mass spectrometry (MS/MS) mode, the molecular ion of the target compound is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For trans-N-Benzyl-4-fluorocinnamamide (MW = 255.29 g/mol ), the molecular ion peak [M+H]⁺ would be observed at m/z 256. A characteristic fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For trans-N-Benzyl-4-fluorocinnamamide, with a molecular formula of C₁₆H₁₄FNO, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Table 3: Mass Spectrometry Data for trans-N-Benzyl-4-fluorocinnamamide

| Technique | Parameter | Expected Value |

| LC-MS | Molecular Ion [M+H]⁺ | m/z 256 |

| MS/MS | Key Fragment Ion | m/z 91 (Benzyl fragment) |

| HRMS | Exact Mass [M+H]⁺ (C₁₆H₁₅FNO)⁺ | Calculated: 256.1132 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of trans-N-Benzyl-4-fluorocinnamamide from reaction mixtures and for the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the analytical purity of synthesized compounds like trans-N-Benzyl-4-fluorocinnamamide. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

A typical HPLC method for a cinnamamide (B152044) derivative would involve a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic rings and the conjugated system in trans-N-Benzyl-4-fluorocinnamamide absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

For the isolation of pure trans-N-Benzyl-4-fluorocinnamamide from a crude reaction mixture, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. nih.govsemanticscholar.org

The process typically begins with the purification of the crude product by column chromatography on silica gel, using a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297). mdpi.com For higher purity, preparative HPLC or other advanced techniques like high-speed counter-current chromatography (HSCCC) can be utilized. mdpi.comnih.gov These methods are highly effective in separating the target compound from byproducts and unreacted starting materials, yielding a highly purified sample suitable for further analysis and research.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.

While the crystal structure of trans-N-Benzyl-4-fluorocinnamamide is not publicly available, the structures of closely related cinnamamide derivatives have been reported, providing a model for its likely solid-state conformation. researchgate.netmdpi.comresearchgate.net For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide reveals a nearly planar cinnamamide moiety. researchgate.netmdpi.com

The data obtained from an X-ray crystallographic analysis of trans-N-Benzyl-4-fluorocinnamamide would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the trans configuration of the double bond and revealing the conformation of the N-benzyl group relative to the cinnamamide backbone. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Below is a representative table of crystallographic data that would be obtained for a cinnamamide derivative:

| Parameter | Value (Representative) |

| Empirical formula | C16H14FNO |

| Formula weight | 255.29 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 12.48 |

| b (Å) | 12.31 |

| c (Å) | 8.57 |

| β (°) | 94.28 |

| Volume (Å3) | 1313.7 |

| Z | 4 |

| Calculated density (g/cm3) | 1.29 |

| Absorption coefficient (mm-1) | 0.09 |

| F(000) | 536 |

Note: The values in this table are hypothetical and are based on data for similar known structures for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For trans-N-Benzyl-4-fluorocinnamamide (C16H14FNO), elemental analysis would be performed to confirm the mass percentages of carbon, hydrogen, and nitrogen.

The analysis of fluorine-containing organic compounds can present challenges for traditional combustion-based elemental analyzers due to the reactivity of fluorine. thermofisher.comvscht.cz Specialized methods and reagents are often required to trap the fluorine and prevent interference with the detection of other elements. thermofisher.comstackexchange.com The results of the elemental analysis are compared with the theoretical percentages calculated from the empirical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Below is a table showing the theoretical elemental composition of trans-N-Benzyl-4-fluorocinnamamide:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 16 | 192.16 | 75.28% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.54% |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.44% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.49% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.27% |

| Total | 255.31 | 100.00% |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Analogues with Tuned Specificity

The development of new therapeutic agents often hinges on the strategic modification of a lead compound to enhance its efficacy and selectivity. For trans-N-Benzyl-4-fluorocinnamamide, the synthesis of next-generation analogues represents a promising avenue for research. The cinnamamide (B152044) scaffold offers multiple sites for chemical modification, including the phenyl ring, the amide linkage, and the N-benzyl group.

Systematic structural modifications could be explored to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different substituents on the phenyl ring could influence the compound's interaction with biological targets. Similarly, alterations to the N-benzyl moiety could impact its binding affinity and specificity. The goal of such medicinal chemistry efforts would be to create a library of analogues with fine-tuned specificity towards a particular biological target, thereby maximizing therapeutic potential while minimizing off-target effects.

A variety of synthetic strategies can be employed for the creation of these analogues. The most common method for synthesizing cinnamamides involves the formation of an acyl chloride from cinnamic acid, which is then reacted with the desired amine. Other methods, such as those utilizing methyl trimethoxysilane (B1233946) or mechanochemical processes with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), have also been reported for the amidation of cinnamic acid and could be adapted for the synthesis of novel derivatives.

Table 1: Potential Modifications for Analogue Development

| Molecular Scaffold Region | Potential Modifications | Desired Outcome |

| 4-Fluoro Phenyl Ring | Introduction of other halogens (Cl, Br), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro). | Modulate electronic properties to enhance target binding and influence metabolic stability. |

| Amide Linkage | Replacement with bioisosteres such as a 1,2,4-oxadiazole (B8745197) ring. | Improve metabolic stability and oral bioavailability. |

| N-Benzyl Group | Substitution on the benzyl (B1604629) ring, replacement with other aryl or alkyl groups. | Alter steric and electronic properties to fine-tune target specificity and potency. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and design. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological activities and physicochemical properties of novel compounds.

For trans-N-Benzyl-4-fluorocinnamamide and its prospective analogues, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning models can be trained on existing data from other cinnamamide derivatives to predict the potential biological activities of newly designed analogues. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent cinnamamide-based compounds.

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target, significantly accelerating the initial stages of drug discovery.

The integration of AI and ML into the design-make-test-analyze cycle can create a more efficient and data-driven approach to the development of next-generation cinnamamide analogues.

Exploration of Multi-Target and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple biological targets. This approach can be particularly beneficial for complex diseases that involve multiple pathological pathways.

Given that cinnamamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, it is plausible that trans-N-Benzyl-4-fluorocinnamamide or its future analogues could be developed as multi-target agents. For instance, a single compound might be designed to inhibit multiple kinases involved in a cancer signaling pathway or to modulate several receptors in the central nervous system.

The exploration of polypharmacology would involve screening trans-N-Benzyl-4-fluorocinnamamide and its analogues against a panel of different biological targets to identify any multi-target activities. This could lead to the development of novel therapeutics with enhanced efficacy and a lower likelihood of developing drug resistance.

Advanced In Vitro Models for Complex Biological Systems (e.g., 3D Cell Cultures, Organ-on-a-Chip)

To gain a deeper understanding of the biological effects of trans-N-Benzyl-4-fluorocinnamamide and its derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip technologies, offer a more physiologically relevant environment for studying drug responses.

These advanced models can provide valuable insights into:

Tissue Penetration and Efficacy: 3D spheroids or organoids can better mimic the structure of solid tumors, allowing for a more accurate assessment of a compound's ability to penetrate tissue and exert its cytotoxic effects.

Organ-Specific Toxicity: Organ-on-a-chip systems, which recapitulate the function of specific organs like the liver or kidney, can be used to evaluate the potential toxicity of a compound in a more human-relevant context.

Complex Biological Processes: These models can be used to study complex biological processes, such as inflammation or metastasis, and to evaluate the effects of a compound on these processes in a more realistic setting.

The use of these advanced in vitro models in the preclinical evaluation of trans-N-Benzyl-4-fluorocinnamamide and its analogues can provide more predictive data on their efficacy and safety, ultimately facilitating their translation into clinical applications.

Q & A

Q. What are the optimal synthetic routes for trans N-Benzyl-4-fluorocinnamamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cinnamic acid derivative preparation : Start with 4-fluorocinnamic acid, which can be synthesized via a Horner-Wadsworth-Emmons reaction using 4-fluorobenzaldehyde and phosphonoacetates .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the cinnamic acid with N-benzylamine. Ensure strict control of stereochemistry (trans configuration) via temperature modulation (e.g., 0–5°C for 12–24 hours) .

Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates using H/C NMR to avoid side products like cis isomers or unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- Spectroscopy : NMR to confirm fluorine substitution (δ ≈ -110 ppm for para-F) and H NMR to verify trans configuration (J = 16 Hz for olefinic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 284.12) and rule out impurities .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Q. What biological targets are plausible for this compound based on structural analogs?

Methodological Answer: The compound’s fluorinated benzamide scaffold suggests potential interactions with:

- Kinases : Fluorine’s electronegativity may enhance binding to ATP pockets. Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- GPCRs : Screen for activity against serotonin or dopamine receptors via radioligand displacement assays, given structural similarity to psychoactive benzamides .

- Enzymes : Assess inhibition of COX-2 or lipoxygenase using enzymatic colorimetric assays (e.g., prostaglandin quantification) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Contradictions may arise from:

- Batch variability : Ensure synthetic reproducibility via strict QC protocols (e.g., ≥95% purity by HPLC) .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Metabolite interference : Perform LC-MS/MS to identify degradation products or metabolites in biological matrices .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments, logP, and H-bonding capacity .

- Molecular dynamics (MD) : Simulate solvation in lipid bilayers to estimate permeability (relevant for blood-brain barrier penetration) .

- QSAR models : Train models using datasets of fluorinated benzamides to predict IC values against specific targets .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (T > 150°C suggests room-temperature stability) .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for cis-trans isomerization or ring-opening byproducts .

- Solution stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers with pH > 8 to prevent hydrolysis .

Q. What experimental approaches are recommended for studying the compound’s pharmacokinetic properties?

Methodological Answer:

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

- In vivo PK : Administer orally/intravenously to rodents and collect plasma samples at timed intervals for bioavailability calculations .

Q. How can researchers address low reproducibility in this compound’s reported bioactivity?

Methodological Answer:

- Standardize protocols : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).